molecular formula C9H10ClF4N B6186392 {[3-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride CAS No. 1131739-64-4

{[3-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No. B6186392
CAS RN: 1131739-64-4
M. Wt: 243.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of amine hydrochloride, with a trifluoromethyl group attached to the phenyl ring . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of this compound involves several steps, including the alkylation of alkyl iodides in DMF to afford the N-alkyl pyrazoles . It also participates in the synthesis of disubstituted pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl ring with a trifluoromethyl group attached to it . The presence of the trifluoromethyl group significantly affects the chemical properties of the compound .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For example, it can undergo a free radical reaction with N-bromosuccinimide . It also participates in copper-catalyzed pyrazole N-arylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 70 °C/2 mmHg and a melting point of 45-47 °C . It has an empirical formula of C4H3F3N2 and a molecular weight of 136.08 .

Safety and Hazards

This compound is considered a combustible liquid and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {[3-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves the reaction of 3-fluoro-4-(trifluoromethyl)benzaldehyde with methylamine followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-fluoro-4-(trifluoromethyl)benzaldehyde", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-fluoro-4-(trifluoromethyl)benzaldehyde is reacted with excess methylamine in ethanol at room temperature for 24 hours.", "Step 2: The resulting product is then purified by column chromatography to obtain the intermediate {[3-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine.", "Step 3: Hydrochloric acid is added to the intermediate to form the hydrochloride salt of {[3-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine." ] }

CAS RN

1131739-64-4

Molecular Formula

C9H10ClF4N

Molecular Weight

243.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.